L-Isoleucyl-L-isoleucylglycylglycine
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Overview
Description
L-Isoleucyl-L-isoleucylglycylglycine is a tetrapeptide composed of two L-isoleucine residues followed by two glycine residuesThe molecular formula of this compound is C18H37N3O5, and it has a molecular weight of 375.513 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-isoleucylglycylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-isoleucylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products of these reactions include the constituent amino acids (L-isoleucine and glycine) and their respective oxidized or reduced forms.
Scientific Research Applications
L-Isoleucyl-L-isoleucylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and peptide interactions.
Pharmacology: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industrial Processes: Utilized in the synthesis of more complex peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-isoleucylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues, used as a buffer in biological systems.
Isoleucyl-Phenylalanine: A dipeptide consisting of L-isoleucine and L-phenylalanine, used in biochemical research.
L-Isoleucyl-L-isoleucyl-L-isoleucine: A tripeptide composed of three L-isoleucine residues, used in proteomics research.
Uniqueness
L-Isoleucyl-L-isoleucylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (L-isoleucine) and small (glycine) amino acids makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
427892-66-8 |
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Molecular Formula |
C16H30N4O5 |
Molecular Weight |
358.43 g/mol |
IUPAC Name |
2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O5/c1-5-9(3)13(17)15(24)20-14(10(4)6-2)16(25)19-7-11(21)18-8-12(22)23/h9-10,13-14H,5-8,17H2,1-4H3,(H,18,21)(H,19,25)(H,20,24)(H,22,23)/t9-,10-,13-,14-/m0/s1 |
InChI Key |
JFUQJEKFRACNTN-NUZBWSBOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
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